molecular formula C11H8F5N3O3 B605819 Azido-PEG1-PFP ester CAS No. 1807505-32-3

Azido-PEG1-PFP ester

Cat. No. B605819
M. Wt: 325.2
InChI Key: MXTGUBUPWMDFOW-UHFFFAOYSA-N
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Description

Azido-PEG1-PFP ester is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can be used in the synthesis of PROTACs .


Synthesis Analysis

Azido-PEG1-PFP ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG1-PFP ester is C11H8F5N3O3 . The exact mass is 325.05 and the molecular weight is 325.200 .


Chemical Reactions Analysis

The azide group in Azido-PEG1-PFP ester enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

The molecular weight of Azido-PEG1-PFP ester is 325.2 g/mol . It contains functional groups such as Azide and Pentafluorophenyl (PFP) ester .

Scientific Research Applications

Dynamic Cell Adhesion and Migration

Azido-[polylysine-g-PEG], a derivative of Azido-PEG1-PFP ester, has been utilized in substrates for dynamic cell adhesion. This technique is instrumental in various biological applications such as tissue motility assays, patterned coculturing, and triggered cell shape change, demonstrating its versatility in cell biology research (van Dongen et al., 2013).

Vibrational Signaling in Molecules

Research on azido-PEG-succinimide ester oligomers, including Azido-PEG1-PFP ester, has revealed their ability to facilitate constant-speed vibrational signaling over significant distances. This discovery is pivotal for developing new strategies in molecular electronics and biochemistry, and for extending RA 2DIR structural measurements up to approximately 60 Å (Lin & Rubtsov, 2012).

Site-Specific PEGylation in Proteins

Azido-PEG1-PFP ester has been employed in the site-specific PEGylation of proteins containing unnatural amino acids. This methodology is crucial for the generation of PEGylated proteins for therapeutic applications, highlighting its significance in medicinal chemistry and drug development (Deiters et al., 2004).

Drug Delivery Applications

Studies on nanoparticles, including those using azido-PEG-lipid-based systems, have demonstrated significant improvements in drug delivery, particularly for antiviral drugs. Such applications are crucial in enhancing the efficacy of drug therapies, especially in the context of HIV/AIDS treatment (Joshy et al., 2017).

Combination of "Clip" and "Click" Chemistries

Azido-PEG1-PFP ester plays a pivotal role in combining "clip" and "click" chemistries. This approach facilitates the synthesis of functional amphiphilic and degradable copolymers, which are valuable for biomedical applications like drug delivery (Freichels et al., 2011).

Creating Reactive Telechelic Polymers

In polymer science, Azido-PEG1-PFP ester is utilized in the synthesis of reactive telechelic polymers. These polymers, which possess active esters at both ends of the polymer chain, are valuable in creating high molecular weight polymers for various applications, including bioconjugation and drug delivery (Roth et al., 2008).

Selective Modification of Polymer Backbones

The azido-PEG1-PFP ester has been used in methods that introduce functional groups into polymer structures by reacting different activated ester functionalities. This selective modification technique is essential in the creation of macromolecules with bespoke functionality, further advancing the field of polymer chemistry (Li et al., 2013).

Infrared Probing in Biochemistry

Azido-PEG1-PFP ester derivatives have been instrumental in infrared probing studies, such as investigating the conformations of 4-azidoproline derivatives. This research provides insights into protein structure, function, and dynamics, making it significant in the field of biochemistry and molecular biology (Lee et al., 2012).

Bioconjugation Optimization

Azido-PEG1-PFP ester plays a critical role in optimizing click chemistry for bioconjugation. Its application in the expanded genetic code and biomaterials highlights its importance in the development of antibody-drug conjugates and other biofunctional materials (Reilly et al., 2020).

Safety And Hazards

In case of skin contact with Azido-PEG1-PFP ester, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Future Directions

Azido-PEG1-PFP ester is a PEG derivative containing an azide group and a PFP group . The azide group enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer adds to the water solubility of this reagent . This makes it a promising candidate for future research and applications in drug delivery .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(2-azidoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F5N3O3/c12-6-7(13)9(15)11(10(16)8(6)14)22-5(20)1-3-21-4-2-18-19-17/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTGUBUPWMDFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG1-PFP ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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